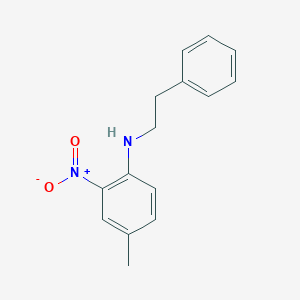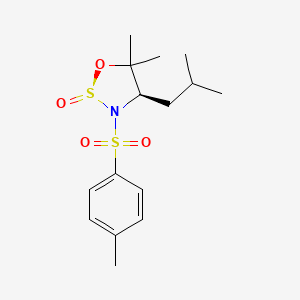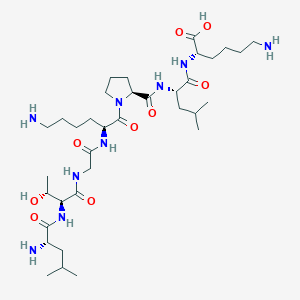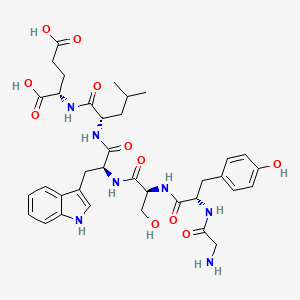![molecular formula C25H18N2O B14203415 (9H-beta-Carbolin-1-yl)(4'-methyl[1,1'-biphenyl]-3-yl)methanone CAS No. 922525-67-5](/img/structure/B14203415.png)
(9H-beta-Carbolin-1-yl)(4'-methyl[1,1'-biphenyl]-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9H-beta-Carbolin-1-yl)(4’-methyl[1,1’-biphenyl]-3-yl)methanone is a synthetic compound that belongs to the class of β-carboline alkaloids. These compounds are known for their diverse biological activities and are found in various natural sources, including plants, marine organisms, and mammals. The structure of this compound includes a β-carboline moiety linked to a biphenyl group, which contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-beta-Carbolin-1-yl)(4’-methyl[1,1’-biphenyl]-3-yl)methanone typically involves the construction of the β-carboline scaffold followed by the introduction of the biphenyl group. One common method for synthesizing β-carbolines is the Pictet-Spengler reaction, which involves the condensation of tryptamine with an aldehyde or ketone under acidic conditions. The biphenyl group can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using appropriate reagents and catalysts .
Industrial Production Methods
Industrial production of (9H-beta-Carbolin-1-yl)(4’-methyl[1,1’-biphenyl]-3-yl)methanone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(9H-beta-Carbolin-1-yl)(4’-methyl[1,1’-biphenyl]-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and catalysts such as palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(9H-beta-Carbolin-1-yl)(4’-methyl[1,1’-biphenyl]-3-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic effects in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (9H-beta-Carbolin-1-yl)(4’-methyl[1,1’-biphenyl]-3-yl)methanone involves its interaction with specific molecular targets and pathways. The β-carboline moiety is known to interact with various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors, leading to changes in cellular signaling and function .
Comparison with Similar Compounds
Similar Compounds
- (9H-beta-Carbolin-1-yl)(4’-methyl[1,1’-biphenyl]-2-yl)methanone
- (9H-beta-Carbolin-1-yl)(4’-methyl[1,1’-biphenyl]-4-yl)methanone
Uniqueness
(9H-beta-Carbolin-1-yl)(4’-methyl[1,1’-biphenyl]-3-yl)methanone is unique due to its specific substitution pattern on the biphenyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Properties
CAS No. |
922525-67-5 |
|---|---|
Molecular Formula |
C25H18N2O |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
[3-(4-methylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)methanone |
InChI |
InChI=1S/C25H18N2O/c1-16-9-11-17(12-10-16)18-5-4-6-19(15-18)25(28)24-23-21(13-14-26-24)20-7-2-3-8-22(20)27-23/h2-15,27H,1H3 |
InChI Key |
CWBXJAUXHUBXJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)C3=NC=CC4=C3NC5=CC=CC=C45 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[(2-Methylpropan-2-yl)oxy]-4,5-dihydro-1,3-oxazole;hydrobromide](/img/structure/B14203365.png)
![N-[(Furan-2-yl)methyl]-5-methyl-2-oxo-1,3-dioxane-5-carboxamide](/img/structure/B14203379.png)



![1,3-Dimethoxy-5-[(pent-1-en-3-yl)oxy]benzene](/img/structure/B14203411.png)
![12-(2-Methylpropanoyl)benzo[b]acridine-6,11-dione](/img/structure/B14203414.png)

